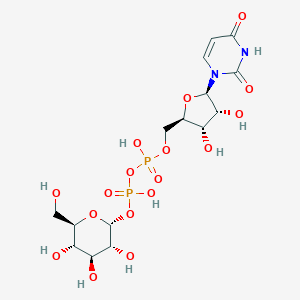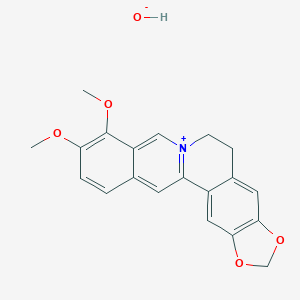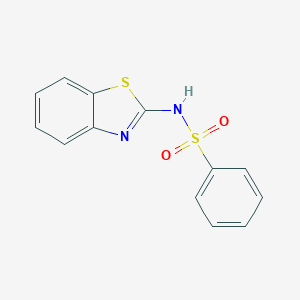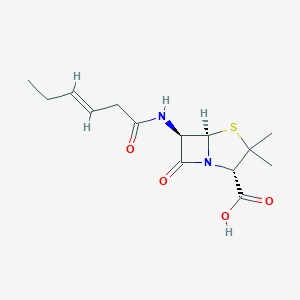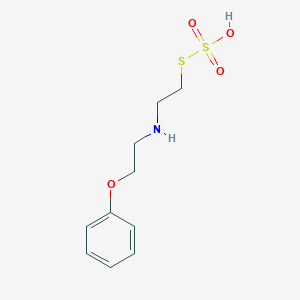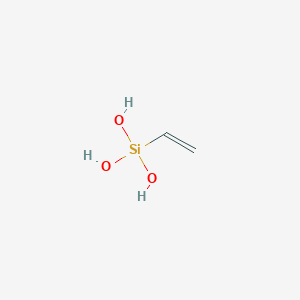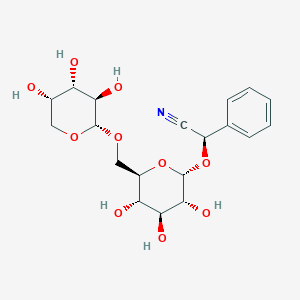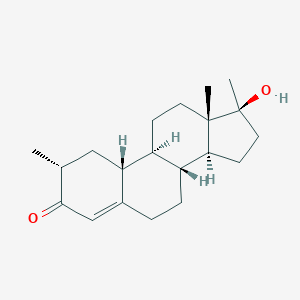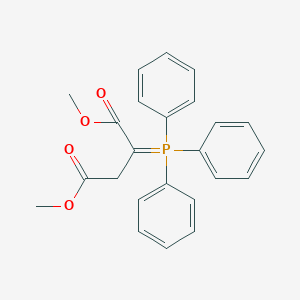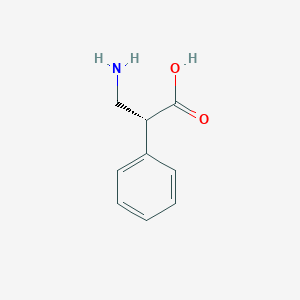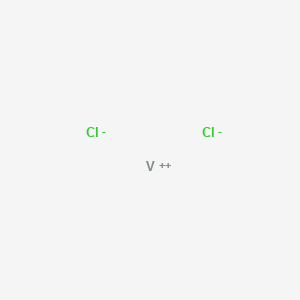
二氯化钒
描述
Vanadium (II) chloride is an inorganic compound with the formula VCl2. It is the most reduced vanadium chloride and is an apple-green solid that dissolves in water to give purple solutions .
Synthesis Analysis
Vanadium dichloride complexes have been prepared and their structures were determined by X-ray crystallography .Molecular Structure Analysis
The molecular geometry of vanadium dichloride has been determined by computations and gas-phase electron diffraction (ED). The structure of the vanadium dichloride dimer has also been calculated .Chemical Reactions Analysis
Vanadium dichloride is used as a specialty reductant in organic chemistry. As an aqueous solution, it converts cyclohexylnitrate to cyclohexanone. It reduces phenyl azide into aniline .Physical And Chemical Properties Analysis
Vanadium dichloride has a molecular weight of 121.84 g/mol. It does not have any hydrogen bond donor or acceptor count. It is unambiguously linear in its 4 Σ g+ ground electronic state .科学研究应用
聚合催化
二氯化钒用作烯烃,特别是乙烯聚合的催化剂。 它用于创建对烯烃具有高度反应性的复杂催化剂体系,从而导致聚烯烃的生产 . 这些催化剂体系对于乙烯丙烯二烯单体(EPDM)等合成橡胶的商业生产至关重要 .
电催化
在电催化领域,研究了二氯化钒(II)在深共熔溶剂 (DES) 中催化反应的潜力。 DES 是一类以其环保和成本效益而闻名的溶剂,在这些体系中使用 VCl₂ 可以以最小的环境影响合成高价值产品 .
有机合成中的还原剂
二氯化钒在有机化学中用作特种还原剂。例如,它可以将环己基硝酸酯转化为环己酮,并将苯基叠氮化物还原为苯胺。 这些反应对于合成各种有机化合物很重要 .
储能中的电解质添加剂
VCl₂ 被提议作为全钒氧化还原液流电池电解质中的添加剂。 电解质中来自 VCl₂ 的氯离子的存在可以提高 VO₂⁺/VO₂⁺ 氧化还原对的反应活性,从而提高这些电池的性能 .
配位化学中的结构分析
使用 X 射线晶体学分析二氯化钒配合物,以了解它们的结构和性质。 这些研究对于设计新型催化剂和了解涉及钒配合物的反应机理至关重要 .
物理化学性质研究
涉及 VCl₂ 的研究包括混合氯化物溶液中钒物种的表征。 了解溶液中钒阳离子的相互作用和稳定性对于催化和材料科学等多种应用至关重要 .
作用机制
Target of Action
Vanadium dichloride (VDC) has been found to interact with several targets in the cell. It has been observed to inhibit the proliferation of mammalian cancer cells . The primary targets of VDC include microtubules and the mitotic kinesin Eg5 . Microtubules are crucial components of the cell’s cytoskeleton and play a vital role in cell division, while Eg5 is a motor protein essential for the formation of the bipolar spindle during mitosis .
Mode of Action
VDC interacts with its targets leading to significant changes in cellular processes. It causes depolymerization of interphase microtubules, blocking cells at mitosis . A considerable proportion of cells treated with VDC exhibit monopolar spindles, indicating a disruption in normal cell division . Additionally, VDC binds to the mitotic kinesin Eg5, inhibiting its basal as well as microtubule-stimulated ATPase activity .
Biochemical Pathways
VDC affects several biochemical pathways. It alters the mitochondrial membrane potential and the expression of bcl2 and bax, proteins involved in the regulation of apoptosis . VDC also disrupts microtubule assembly dynamics, a critical process in cell division . Furthermore, it has been found to oxidize NADH to its active oxygenated form, acting as a prooxidant .
Pharmacokinetics
Studies suggest that vanadium compounds exhibit a one-compartment open model with a first-order rate constant for excretion . The half-life of vanadium compounds in the body is approximately 4.6 to 4.7 days . At steady state, absorption of the administered dose is estimated to be 1 percent or less .
Result of Action
The action of VDC leads to significant molecular and cellular effects. It induces apoptotic cell death in cancer cells by altering the mitochondrial membrane potential and the expression of apoptosis-regulating proteins . The disruption of microtubule assembly dynamics and inhibition of Eg5’s ATPase activity could be plausible mechanisms for the antiproliferative and antimitotic activity of VDC .
Action Environment
The action, efficacy, and stability of VDC can be influenced by various environmental factors. For instance, the presence of an Al cocatalyst has been found to affect the catalytic activity of vanadium complexes . Furthermore, the physiological environment, including pH, redox conditions, and concentration, can impact the behavior of vanadium compounds .
安全和危害
未来方向
属性
IUPAC Name |
dichlorovanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2ClH.V/h2*1H;/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITAKKORXEUJTBC-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
Cl[V]Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
VCl2, Cl2V | |
| Record name | vanadium(II) chloride | |
| Source | Wikipedia | |
| URL | https://en.wikipedia.org/wiki/Vanadium(II)_chloride | |
| Description | Chemical information link to Wikipedia. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60147349 | |
| Record name | Vanadium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
121.84 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
10580-52-6 | |
| Record name | Vanadium dichloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10580-52-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium(II) chloride | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010580526 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium dichloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60147349 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium dichloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.057 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Vanadium(II) chloride | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5V2RJ2EWG4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Q & A
Q1: What is the molecular formula and weight of vanadium dichloride?
A1: The molecular formula of vanadium dichloride is VCl2. Its molecular weight is 121.84 g/mol [].
Q2: What spectroscopic techniques have been used to characterize VCl2?
A2: Vanadium dichloride has been characterized using various spectroscopic methods, including Infrared (IR) spectroscopy [], 51V Nuclear Magnetic Resonance (NMR) spectroscopy [, ], Electron Spin Resonance (ESR) [], and X-ray absorption near-edge structure (XANES) spectroscopy []. These techniques provide insights into the electronic structure, coordination environment, and oxidation state of vanadium in VCl2.
Q3: What is the molecular geometry of VCl2 in the gas phase?
A3: Gas-phase electron diffraction (ED) studies, supported by computational analysis, have confirmed that vanadium dichloride exists as a linear molecule in its ground electronic state (4Sigma(g)+) [, ].
Q4: Is VCl2 air-sensitive, and how does this impact its handling?
A4: Yes, VCl2 is highly air-sensitive [, ]. It readily reacts with oxygen and moisture in the air. Therefore, handling VCl2 requires strict inert atmosphere conditions, such as using a glovebox or Schlenk techniques, to prevent degradation.
Q5: What happens when VCl2 is heated in a hydrogen atmosphere?
A5: When heated in a hydrogen stream, VCl2 can undergo disproportionation, forming vanadium metal and VCl3. This reaction highlights the thermal instability of VCl2 at elevated temperatures [].
Q6: How does the solubility of VCl2 vary in different solvents?
A6: Vanadium dichloride exhibits variable solubility. It dissolves with decomposition in water but shows good solubility in alcohols, dimethylformamide (DMF), tetrahydrofuran (THF), and ethers []. This solubility profile is essential for choosing appropriate solvents for reactions involving VCl2.
Q7: What are some notable catalytic applications of VCl2?
A7: Vanadium dichloride has shown catalytic activity in various organic reactions, including the conversion of nitro groups to carbonyls [], hydrodehalogenation of α-halo ketones [], reductions [], reductive cleavage of oximes [], and reductive hydrolysis of 2,4-dinitrophenylhydrazine (2,4-DNP) derivatives []. Its ability to facilitate these transformations highlights its versatility as a reducing agent in organic synthesis.
Q8: How does VCl2 contribute to ethylene polymerization?
A8: Vanadium dichloride, often in combination with alkylaluminum compounds, acts as a precursor for catalysts used in ethylene polymerization. The specific catalytic activity and properties of the resulting polyethylene depend on the type of alkylaluminum co-catalyst and reaction conditions [, , , , ]. This interplay highlights the importance of catalyst design and optimization in polymerization processes.
Q9: Are there instances where VCl2 exhibits different activities depending on the co-catalyst used?
A9: Yes, research indicates that the choice of co-catalyst significantly influences the catalytic behavior of VCl2. For instance, in ethylene polymerization, VCl2 combined with methylaluminoxane (MAO) can lead to different product distributions compared to when it's used with diethylaluminum chloride (Et2AlCl) []. This difference suggests the formation of distinct active catalytic species depending on the co-catalyst environment.
Q10: Have computational methods been applied to study VCl2?
A10: Yes, computational chemistry has played a role in understanding VCl2. For example, semi-empirical INDO/S calculations have been employed to investigate the electronic absorption spectrum of VCl2 complexes []. These calculations help interpret experimental data and provide insights into the electronic structure and transitions within the molecule.
Q11: How does modifying the ligands around vanadium in VCl2 affect its reactivity?
A11: Research shows that changing the ligands attached to vanadium in VCl2 significantly influences its reactivity. For example, replacing chlorine ligands with bulkier groups like cyclopentadienyl rings can alter the steric environment around the vanadium center, affecting its accessibility to reactants and thus its catalytic activity [, , ].
Q12: How do alkylaluminum co-catalysts modify the catalytic properties of VCl2 in polymerization reactions?
A12: The interaction between VCl2 and alkylaluminum co-catalysts like MAO or Et2AlCl is crucial for generating the active catalytic species in polymerization reactions. The specific alkylaluminum compound used can influence the oxidation state of vanadium, the structure of the active species, and consequently, the polymerization activity, molecular weight, and microstructure of the resulting polymer [, , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



